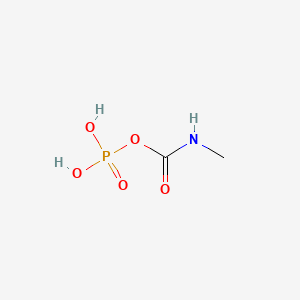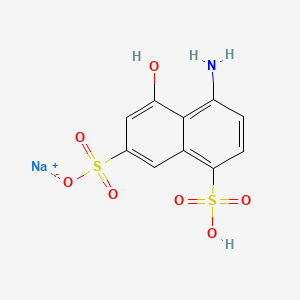
beta-L-Xylulofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-L-Xylulofuranose: is a rare sugar that belongs to the class of monosaccharides. It is the furanose form of L-xylose and has a beta configuration at the anomeric center
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Xylulofuranose can be achieved through several methods. One notable method involves the use of 3,4-O-xylylene-protected thioglycoside donors, which allows for stereoselective beta-xylulofuranosylation . This method has been applied to synthesize complex structures, such as the pentasaccharide repeating unit from the lipopolysaccharide O-antigen of Yersinia enterocolitica .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex synthesis and low yield. advancements in biotechnological methods, such as the use of xylitol 4-dehydrogenase for the biotransformation of xylitol to L-xylulose, have shown promise .
化学反応の分析
Types of Reactions: Beta-L-Xylulofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its isomerization to alpha-D-xylulofuranose, catalyzed by xylose isomerase .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include divalent metal ions, which are essential for the isomerization process . The reaction conditions often involve specific pH levels and temperatures to optimize the yield and selectivity of the desired products.
Major Products: The major products formed from the reactions of this compound include alpha-D-xylulofuranose and other derivatives that can be used in various biochemical applications .
科学的研究の応用
Beta-L-Xylulofuranose has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex carbohydrates and glycoconjugates .
Biology: In biological research, it is employed in the study of metabolic pathways and enzyme mechanisms, particularly those involving xylose isomerase .
Industry: In the industrial sector, it is used in the production of rare sugars and other valuable biochemicals .
作用機序
The mechanism of action of beta-L-Xylulofuranose involves its interaction with specific enzymes and molecular targets. For instance, xylose isomerase catalyzes the reversible isomerization of this compound to alpha-D-xylulofuranose in the presence of divalent metal ions . This process involves the opening of the furanose ring and the formation of a cis-ene diol intermediate .
類似化合物との比較
L-Xylulose: Another rare sugar with similar structural properties.
D-Xylulose: The enantiomer of L-Xylulose, often used in comparative studies.
Beta-D-Xylulofuranose: The D-enantiomer of beta-L-Xylulofuranose.
Uniqueness: this compound is unique due to its beta configuration and its specific interactions with enzymes like xylose isomerase. Its structural properties make it a valuable compound for various biochemical and industrial applications .
特性
CAS番号 |
1932596-80-9 |
|---|---|
分子式 |
C5H10O5 |
分子量 |
150.13 g/mol |
IUPAC名 |
(2S,3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m0/s1 |
InChIキー |
LQXVFWRQNMEDEE-LMVFSUKVSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@](O1)(CO)O)O)O |
正規SMILES |
C1C(C(C(O1)(CO)O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


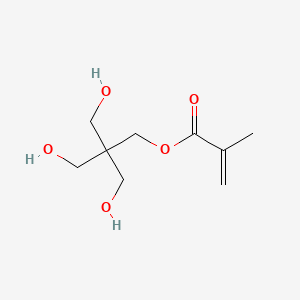

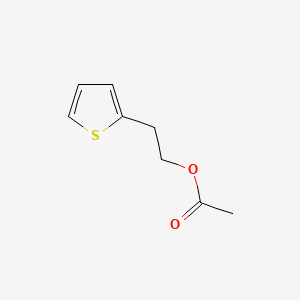

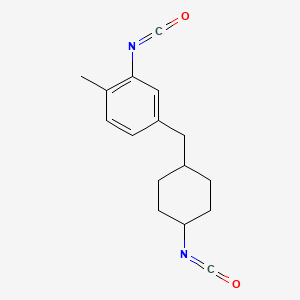
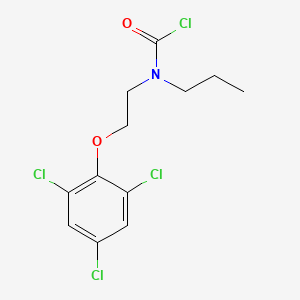

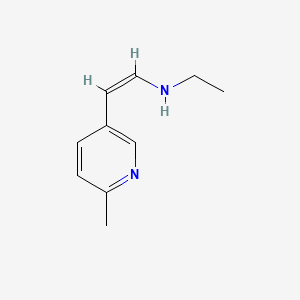

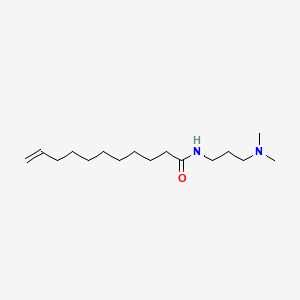

![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
